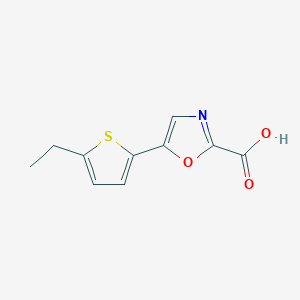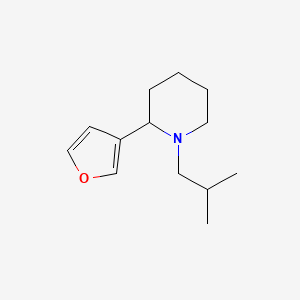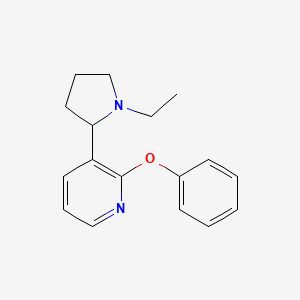![molecular formula C14H16O3S B11806219 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C14H16O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the isopentyloxy group: This step involves the alkylation of the benzo[b]thiophene core with isopentyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Isopropoxy)benzo[b]thiophene-6-carboxylic acid
- 4-(Isobutoxy)benzo[b]thiophene-6-carboxylic acid
- 4-(Isopentyloxy)benzo[b]thiophene-5-carboxylic acid
Uniqueness
4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the isopentyloxy group and the carboxylic acid group on the benzo[b]thiophene ring. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C14H16O3S |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
4-(3-methylbutoxy)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16) |
Clé InChI |
JPGDSXPLMXDYKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


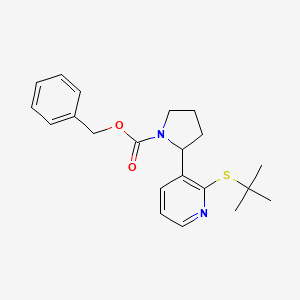
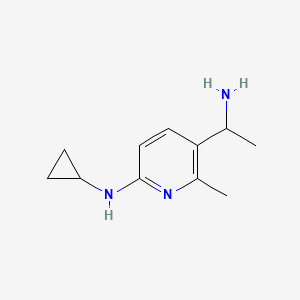

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)


